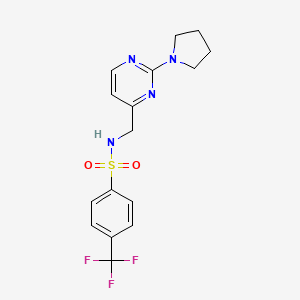![molecular formula C25H18FN3O3 B2546645 5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866588-47-8](/img/structure/B2546645.png)
5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves multi-step reactions starting from simple precursors such as anilines, malonates, and hydrazines. For instance, the Gould-Jacobs reaction is a method used to construct the quinolin-4-one nucleus, which can be further transformed into chloroquinolines and then react with aryl-hydrazines to afford the final compounds . Another approach involves the condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines in the presence of a base catalyst to yield substituted 1H-pyrazolo[3,4-b]quinolines . These methods highlight the versatility and regioselectivity in synthesizing pyrazoloquinoline derivatives.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives can be confirmed using various spectroscopic techniques such as IR, Mass, 1H, and 13C NMR. Single-crystal X-ray diffraction is also employed to determine the precise arrangement of atoms within the crystal lattice . The presence of substituents like fluorine or methoxy groups can significantly influence the electronic properties of the molecule, such as the HOMO and LUMO levels, which are crucial for applications in organic light-emitting diodes .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo a range of chemical reactions. For example, the Staudinger/aza-Wittig protocol is used to create pyridine rings in pyrazoloisoquinolines . The Povarov reaction (imino-Diels-Alder reaction) is another example, where imines generated in situ from aldehydes and aromatic amines react with dihydropyrans to yield hexahydro-2H-pyrano[3,2-c]quinoline analogues . These reactions are essential for introducing various functional groups and expanding the chemical diversity of the pyrazoloquinoline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's fluorescence properties, making them suitable for use as emitters in organic light-emitting diodes . The thermal behavior of these compounds can be studied using techniques like TGA and DSC to understand their stability and decomposition patterns . Additionally, the biological activities, such as anti-inflammatory, antibacterial, and antitubercular properties, are often evaluated in vitro to determine their potential therapeutic applications .
科学的研究の応用
Synthesis and Structural Characterization
Researchers have developed methods to synthesize various pyrazoloquinoline and isoquinoline derivatives, demonstrating the flexibility of these heterocyclic frameworks in organic synthesis. For instance, Pawlas et al. (2000) detailed the synthesis of 1-hydroxypyrazoloquinolines and isoquinolines from 1-benzyloxypyrazole, showcasing the versatility in constructing pyridine rings via cyclization processes (Pawlas et al., 2000). Such methodologies provide foundational techniques that could be applied to synthesize the compound , emphasizing the importance of regioselective metalation and palladium-catalyzed cross-coupling reactions.
Potential Biological Activities
Compounds within the pyrazoloquinoline family have been investigated for their biological activities. For example, a novel 5-mercapto-1-substituted tetrazole incorporated quinoline analog showed in vitro anti-inflammatory activity and was analyzed through molecular docking studies, highlighting the therapeutic potential of quinoline derivatives (Sureshkumar et al., 2017). These findings suggest that 5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline could also possess significant biological activities, warranting further investigation.
Anticancer Activity
Research on quinoline derivatives has also identified potential anticancer activities. A study on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives revealed their efficacy against several human cancer cell lines, indicating the potential of pyrazoloquinoline compounds in cancer therapy (2020).
Ligands for Receptor Studies
The synthesis of pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor was explored by Kasiotis et al. (2006), demonstrating the compound's utility in understanding receptor-ligand interactions and potentially guiding the development of receptor-targeted therapeutics (Kasiotis et al., 2006).
特性
IUPAC Name |
8-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-30-18-7-5-16(6-8-18)24-20-13-29(12-15-3-2-4-17(26)9-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPEYKRMHHFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

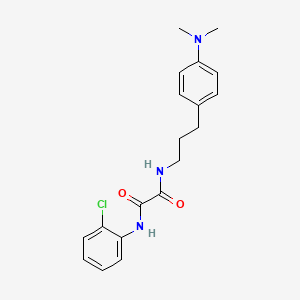
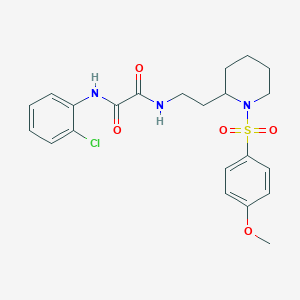

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2546565.png)
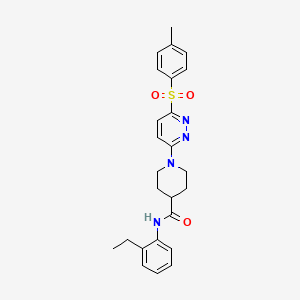
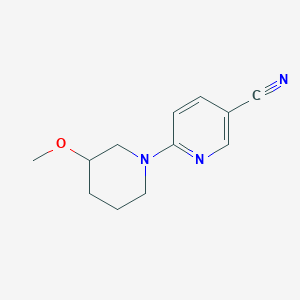

![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)
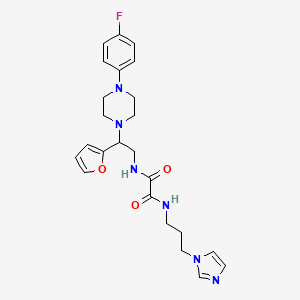
![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
